molecular formula C15H27N B8330345 2-(1-adamantyl)-N-propylethylamine

2-(1-adamantyl)-N-propylethylamine

Cat. No.: B8330345
M. Wt: 221.38 g/mol
InChI Key: UEPYNCNDMALIHK-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-propylethylamine is a synthetic organic compound featuring an adamantane moiety, a structural motif renowned in medicinal chemistry for its lipophilic, rigid cage-like structure that enhances blood-brain barrier penetration and receptor binding affinity . This adamantane derivative is offered exclusively for scientific research and development purposes. Researchers are investigating this compound for its potential interactions with central nervous system (CNS) targets, drawing inspiration from the known pharmacology of related adamantane amines such as amantadine . Amantadine, a well-characterized adamantane derivative, exhibits a complex mechanism of action that includes functioning as an NMDA receptor antagonist and a dopaminergic agent, which contributes to its applications in Parkinson's disease and other neurological conditions . The structural similarity suggests that this compound may serve as a valuable chemical tool for probing similar neurological pathways, studying ion channel function, or as a precursor in the synthesis of novel bioactive molecules . As a Mannich base derivative, this class of compounds is of significant interest in drug design for modulating the physicochemical properties of lead compounds and for their diverse biological activities . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

N-[2-(1-adamantyl)ethyl]propan-1-amine

InChI

InChI=1S/C15H27N/c1-2-4-16-5-3-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,2-11H2,1H3

InChI Key

UEPYNCNDMALIHK-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key adamantane derivatives for comparison include:

Compound Name Functional Group Molecular Formula Molecular Weight Key Structural Feature
2-(1-Adamantyl)-N-propylethylamine N-propylethylamine C15H25N 219.37 g/mol Branched aliphatic amine
2-(1-Adamantyl)ethanol (AdEtOH) Hydroxyl group C12H20O 180.29 g/mol Primary alcohol
1-Propionyladamantane (AdPr) Ketone C13H20O 192.30 g/mol Propionyl ester
4-(1-Adamantyl)benzenesulfonamide (AdBeSA) Sulfonamide C16H21NO2S 291.41 g/mol Aromatic sulfonamide
3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) Pyrazole-hydrazide C17H22N4O 298.39 g/mol Heterocyclic pyrazole core

Key Observations :

  • AdBeSA and AdCaPy incorporate aromatic or heterocyclic moieties, which may enhance binding to specific biological targets (e.g., enzymes) compared to the aliphatic amine in this compound .

Physicochemical Properties

  • Lipophilicity (LogP) : Adamantane derivatives generally exhibit high LogP values due to their hydrophobic core. The N-propylethylamine group in the target compound may slightly reduce LogP compared to AdPr (ketone) or AdBeSA (aromatic sulfonamide), but it remains more lipophilic than AdEtOH (alcohol) .
  • AdEtOH, with its polar hydroxyl group, likely has higher aqueous solubility .
  • Stability : Adamantane derivatives are thermally and chemically stable. The amine group in the target compound is less prone to hydrolysis compared to ester (AdPr) or sulfonamide (AdBeSA) groups .

Pharmacological Activities

  • Antimicrobial Activity: Adamantyl triazolin derivatives (e.g., AdCaPy analogs) demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 1–32 µg/mL against bacterial and fungal strains.
  • Anti-Inflammatory Potential: Sulfonamide derivatives like AdBeSA are known cyclooxygenase (COX) inhibitors.
  • CNS Applications : Adamantyl amines, such as memantine, are NMDA receptor antagonists. The branched N-propylethylamine group in the target compound may influence dopamine or serotonin transporter binding, suggesting possible CNS activity .

Preparation Methods

Synthesis of 2-(1-Adamantyl)ethyl Methanesulfonate

The precursor 2-(1-adamantyl)ethyl methanesulfonate serves as the electrophilic partner in the alkylation of propylamine. Its synthesis involves treating 2-(1-adamantyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction typically proceeds at 0–25°C in dichloromethane (DCM), yielding the mesylate in >85% purity after aqueous workup.

Representative Procedure:

  • Dissolve 2-(1-adamantyl)ethanol (10 mmol) in DCM (30 mL).

  • Add TEA (12 mmol) and cool to 0°C.

  • Slowly add methanesulfonyl chloride (12 mmol) and stir for 2 h.

  • Wash with 1M HCl (2×20 mL), dry over Na2SO4, and concentrate in vacuo.

Alkylation of Propylamine

The mesylate intermediate undergoes nucleophilic displacement with propylamine in ethanol or acetonitrile, catalyzed by potassium carbonate (K2CO3) and sodium iodide (NaI). The reaction is refluxed for 12–24 h, achieving yields of 55–70% after purification.

Optimized Protocol:

  • Combine 2-(1-adamantyl)ethyl methanesulfonate (5 mmol), propylamine (15 mmol), K2CO3 (7.5 mmol), and NaI (2.5 mmol) in ethanol (50 mL).

  • Reflux at 80°C for 18 h.

  • Concentrate, dissolve in chloroform (100 mL), and wash with 1M NaOH (50 mL).

  • Dry organic layer over MgSO4, filter, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Key Data:

ParameterValue
Yield60–70%
Purity (HPLC)>95%
Reaction Time18 h

Alternative Synthetic Routes

Ritter Reaction

The Ritter reaction, employing adamantane derivatives and nitriles under acidic conditions, is viable for primary amines but less effective for secondary amines like N-propylethylamine. For example, reacting 1-adamantyl bromide with propionitrile in sulfuric acid yields N-(1-adamantyl)propionamide, which requires harsh hydrolysis (e.g., 6M HCl, 120°C) to liberate the amine. This route is limited by low regioselectivity and side product formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1) effectively separates 2-(1-adamantyl)-N-propylethylamine from unreacted starting materials and byproducts. Recrystallization from ethyl acetate/hexane mixtures further enhances purity (>99%).

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 0.95 (t, J = 7.2 Hz, 3H, CH2CH2CH3)

  • δ 1.45–1.65 (m, 15H, adamantyl H)

  • δ 2.40–2.60 (m, 4H, NCH2CH2Ad)

  • δ 2.85 (t, J = 6.8 Hz, 2H, NCH2CH2CH3)

13C NMR (101 MHz, CDCl3):

  • δ 11.2 (CH2CH2CH3)

  • δ 28.9–42.1 (adamantyl C)

  • δ 50.4 (NCH2CH2Ad)

  • δ 56.8 (NCH2CH2CH3)

MS (ESI): m/z 262.2 [M+H]+

Challenges and Optimization Strategies

Byproduct Formation

Competing elimination reactions generate 1-adamantylethylene (up to 15% yield), particularly at elevated temperatures (>90°C). Mitigation strategies include:

  • Lowering reaction temperature to 70–80°C.

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

Scalability Issues

Large-scale reactions face difficulties in maintaining consistent mixing due to the adamantane moiety’s hydrophobicity. Solutions include:

  • Phase-transfer catalysis with tetrabutylammonium bromide (TBAB).

  • Microwave-assisted synthesis to reduce reaction times.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution60–70>95High
Reductive Amination40–5080–90Moderate
Ritter Reaction30–4070–80Low

Q & A

Q. What are the established synthetic routes for 2-(1-adamantyl)-N-propylethylamine, and what methodological considerations are critical for reproducibility?

The synthesis of adamantane derivatives often involves Mannich reactions or alkylation strategies to incorporate the adamantyl group. For example, structurally similar compounds like N-[2-(1-Adamantyl)-2-aminoethyl]-N,N-dimethylamine are synthesized via the Mannich reaction, which combines an amine, formaldehyde, and a ketone/aldehyde under controlled pH and temperature . Key considerations include:

  • Reagent purity : Adamantane derivatives require high-purity starting materials (e.g., 1-adamantanecarboxylic acid) to avoid side reactions.
  • Catalyst selection : Acid catalysts like POCl₃ (used in adamantane-benzimidazole synthesis) improve yields by facilitating ring closure .
  • Workup procedures : Column chromatography or recrystallization is essential for isolating the product from byproducts like unreacted adamantane precursors.

Q. What analytical techniques are recommended for structural characterization of adamantane-based amines like this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the adamantyl group’s presence (distinct signals at δ ~1.6–2.1 ppm for bridgehead protons) and the ethylamine chain’s connectivity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing isomers or impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) and adamantane’s rigid C-C framework .

Q. How should researchers assess the stability and storage conditions for adamantane-derived amines?

  • Temperature : Store at -20°C to prevent degradation, as adamantane derivatives with secondary amines (e.g., N-acetyl norfentanyl analogs) show ≥5-year stability under these conditions .
  • Light exposure : Use amber vials to avoid photodegradation, especially for compounds with aromatic or unsaturated moieties.
  • Hygroscopicity : Adamantane’s hydrophobic nature reduces moisture sensitivity, but amine groups may still require desiccants .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of adamantane precursors and facilitate nucleophilic substitution in alkylation steps .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can accelerate C-N bond formation while minimizing side reactions like over-alkylation .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine or amide intermediates) and adjust reaction times accordingly.

Q. What strategies resolve contradictions in biological activity data for adamantane derivatives with ethylamine side chains?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Stereochemical variations : Adamantane’s rigid structure can lead to stereoselective interactions; use chiral HPLC to isolate enantiomers and test individually .
  • Membrane permeability : The adamantyl group enhances lipophilicity, but excessive hydrophobicity may reduce aqueous solubility. Balance logP values (e.g., 2–4) by modifying the alkyl chain length .
  • Metabolic stability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., N-dealkylation) and guide structural modifications .

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., NMDA receptors or sigma-1 proteins), leveraging adamantane’s ability to occupy hydrophobic binding pockets .
  • QSAR analysis : Correlate substituent effects (e.g., propyl vs. ethyl chains) with activity data from analogs like N-(1-adamantyl)-2-phenylethenesulfonamide to predict potency .
  • Molecular dynamics : Simulate adamantane’s conformational rigidity in biological membranes to assess bioavailability and blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What are the common pitfalls in analyzing NMR data for adamantane-containing amines, and how can they be mitigated?

  • Signal overlap : Adamantane’s symmetric structure may obscure neighboring protons. Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .
  • Dynamic effects : Low-temperature NMR (e.g., -40°C) can slow conformational exchange in flexible ethylamine chains, sharpening split signals .

Q. How do researchers validate the purity of this compound for in vitro studies?

  • HPLC-UV/ELS : Ensure ≥98% purity using reverse-phase HPLC with evaporative light scattering (ELS) detection, which is less affected by chromophore absence .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 78.4%, H: 10.3%, N: 5.7% for C₁₅H₂₅N) .

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